Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate
CAS No.: 782504-37-4
Cat. No.: VC18155743
Molecular Formula: C17H25NO3
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 782504-37-4 |
|---|---|
| Molecular Formula | C17H25NO3 |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-7-13(8-10-18)11-14-5-4-6-15(19)12-14/h4-6,12-13,19H,7-11H2,1-3H3 |
| Standard InChI Key | KECARMHBKZJLLR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)O |
Introduction
Structural and Chemical Properties
Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate belongs to the piperidine carboxylate family, characterized by a six-membered piperidine ring substituted at the fourth position with a hydroxyphenylmethyl group and a tert-butyl ester moiety. Its molecular formula is C₁₇H₂₅NO₃, with a molecular weight of 291.4 g/mol. The IUPAC name, tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate, reflects its stereoelectronic features, including the electron-withdrawing tert-butyl group and the aromatic hydroxyl substituent.
The compound’s stability under physiological conditions is influenced by its ester linkage, which can undergo hydrolysis in acidic or basic environments to yield a carboxylic acid and alcohol. This reactivity profile makes it suitable for prodrug strategies or linker applications in bifunctional molecules.
Synthesis and Optimization
Palladium-Catalyzed Cross-Coupling
The primary synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between tert-butyl 4-(bromomethylene)piperidine-1-carboxylate and 3-hydroxyphenyl boronic acid. Conducted in tetrahydrofuran (THF) at 50°C for 1.5 hours, this method achieves high regioselectivity and yield. Key advantages include:
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Short reaction time (<2 hours)
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Mild conditions avoiding extreme temperatures
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Compatibility with boronic acid derivatives, enabling structural diversification.
Stepwise Functionalization
Alternative approaches involve multi-step sequences, such as:
Structural Characterization
Spectroscopic Analysis
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¹H NMR (CDCl₃): Peaks at δ 7.29–7.24 (m, 1H) and 6.85 (d, J = 7.7 Hz, 1H) confirm the aromatic protons of the 3-hydroxyphenyl group. The tert-butyl singlet appears at δ 1.44 ppm, while piperidine protons resonate between δ 2.41–3.84 ppm .
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¹³C NMR: Carbonyl signals at δ 170.2 ppm (ester) and 156.7 ppm (aromatic C–O) validate the functional groups.
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 292.2 [M+H]⁺, consistent with the molecular formula.
Applications in Targeted Protein Degradation
PROTAC Technology
This compound serves as a linker in PROTACs, bifunctional molecules that recruit E3 ubiquitin ligases to disease-causing proteins, marking them for proteasomal degradation. Key attributes include:
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Hydroxyphenyl group: Enhances binding to E3 ligase components like VHL or CRBN.
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Piperidine spacer: Optimizes distance and orientation between protein-binding domains.
Table 1: PROTAC Applications of Tert-Butyl 4-[(3-Hydroxyphenyl)methyl]piperidine-1-carboxylate
| Target Protein | E3 Ligase | Therapeutic Area | Reference |
|---|---|---|---|
| BRD4 | VHL | Oncology | |
| EGFR | CRBN | Oncology |
Kinase Inhibition
Structural analogs of this compound have shown promise as tyrosine kinase inhibitors, particularly in modulating pathways implicated in cancer and inflammatory diseases . For example, derivatives of Vandetanib—a drug targeting RET kinase—incorporate similar piperidine-carboxylate scaffolds .
Stability and Reactivity
Hydrolysis Kinetics
In aqueous solutions at pH 7.4, the tert-butyl ester undergoes slow hydrolysis (t₁/₂ = 24 hours) to form 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylic acid. Acidic conditions (pH <3) accelerate this process, making the compound suitable for pH-responsive drug delivery systems.
Radical Reactivity
Under copper-catalyzed conditions, the compound participates in radical cascade cyclization reactions to form polycyclic structures like oxindoles . For instance, reaction with N-methyl-N-phenylmethacrylamide yields tert-butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate in 88% yield .
Comparative Analysis with Related Piperidine Derivatives
Vandetanib Intermediates
The Vandetanib intermediate tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate highlights the versatility of piperidine carboxylates in oncology. Unlike the target compound, its methoxy groups enhance metabolic stability but reduce PROTAC compatibility .
Future Directions and Challenges
Improving Synthetic Efficiency
Current palladium-catalyzed methods require optimization to reduce metal contamination. Emerging strategies include:
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Flow chemistry to enhance reaction control and scalability.
Expanding Therapeutic Applications
Ongoing research explores this compound’s utility in:
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Neurodegenerative diseases: Targeting tau or α-synuclein aggregates.
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Antiviral therapies: Disrupting viral protein-host interactions.
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